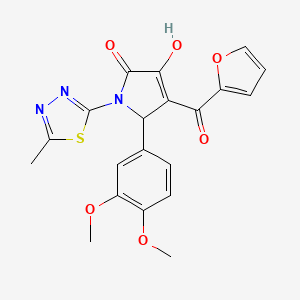![molecular formula C21H29F3N2O5 B3969181 2,6-dimethyl-4-{1-[2-(trifluoromethyl)benzyl]-4-piperidinyl}morpholine oxalate](/img/structure/B3969181.png)
2,6-dimethyl-4-{1-[2-(trifluoromethyl)benzyl]-4-piperidinyl}morpholine oxalate
Overview
Description
2,6-dimethyl-4-{1-[2-(trifluoromethyl)benzyl]-4-piperidinyl}morpholine oxalate, also known as JNJ-42165279, is a novel selective dopamine D1 receptor positive allosteric modulator. This compound has been extensively studied for its potential therapeutic effects in a variety of neurological and psychiatric disorders.
Mechanism of Action
2,6-dimethyl-4-{1-[2-(trifluoromethyl)benzyl]-4-piperidinyl}morpholine oxalate is a selective dopamine D1 receptor positive allosteric modulator. It enhances the activity of dopamine at the D1 receptor by binding to a site on the receptor that is distinct from the dopamine binding site. This results in an increase in the activity of the D1 receptor, which is involved in a variety of cognitive and behavioral processes.
Biochemical and Physiological Effects:
This compound has been shown to improve working memory and attention in animal models. It has also been shown to increase the release of acetylcholine in the prefrontal cortex, which is involved in cognitive processes such as attention and working memory. In addition, it has been shown to increase the release of dopamine in the prefrontal cortex and striatum, which are involved in reward processing and motivation.
Advantages and Limitations for Lab Experiments
The advantages of using 2,6-dimethyl-4-{1-[2-(trifluoromethyl)benzyl]-4-piperidinyl}morpholine oxalate in lab experiments include its selectivity for the dopamine D1 receptor, its ability to enhance the activity of dopamine at the D1 receptor, and its potential therapeutic effects in a variety of neurological and psychiatric disorders. The limitations of using this compound in lab experiments include its limited solubility in water and its potential side effects, which may include nausea, vomiting, and headache.
Future Directions
For the study of 2,6-dimethyl-4-{1-[2-(trifluoromethyl)benzyl]-4-piperidinyl}morpholine oxalate include further exploration of its potential therapeutic effects in neurological and psychiatric disorders, as well as the development of more potent and selective positive allosteric modulators of the dopamine D1 receptor. In addition, further research is needed to better understand the biochemical and physiological effects of this compound, as well as its potential side effects and limitations for clinical use.
Scientific Research Applications
2,6-dimethyl-4-{1-[2-(trifluoromethyl)benzyl]-4-piperidinyl}morpholine oxalate has been shown to have potential therapeutic effects in a variety of neurological and psychiatric disorders. It has been studied for its potential use in the treatment of schizophrenia, depression, and cognitive impairment associated with aging. In addition, it has been shown to improve working memory and attention in animal models.
properties
IUPAC Name |
2,6-dimethyl-4-[1-[[2-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]morpholine;oxalic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27F3N2O.C2H2O4/c1-14-11-24(12-15(2)25-14)17-7-9-23(10-8-17)13-16-5-3-4-6-18(16)19(20,21)22;3-1(4)2(5)6/h3-6,14-15,17H,7-13H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQXLGGMZQLKGPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2CCN(CC2)CC3=CC=CC=C3C(F)(F)F.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29F3N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[1-(3-nitrobenzyl)-4-piperidinyl]azepane oxalate](/img/structure/B3969112.png)

![1-[1-(3,4,5-trimethoxybenzoyl)-4-piperidinyl]azepane oxalate](/img/structure/B3969119.png)
![1-methyl-4-[1-(phenylsulfonyl)-4-piperidinyl]piperazine oxalate](/img/structure/B3969125.png)
![10-(1-methylethylidene)-4-phenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3969140.png)
![methyl 2-{[3-(2-chlorophenyl)-2-phenylacryloyl]amino}benzoate](/img/structure/B3969141.png)
![2-bromo-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B3969154.png)
![N-(4-{[4-(1-azepanyl)-1-piperidinyl]sulfonyl}phenyl)acetamide oxalate](/img/structure/B3969162.png)
![N-({[2-chloro-5-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-methoxybenzamide](/img/structure/B3969163.png)
![2-{4-[1-(3-bromobenzyl)-4-piperidinyl]-1-piperazinyl}ethanol ethanedioate (salt)](/img/structure/B3969169.png)
![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-isopropoxybenzamide](/img/structure/B3969172.png)
![4-methyl-N-{2-methyl-4-[(phenylthio)methyl]phenyl}-3-nitrobenzamide](/img/structure/B3969178.png)
![N~2~-(3,4-dichlorophenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3969191.png)
![4-[2-(2-fluorophenyl)ethyl]-5-(3-hydroxypropyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3969197.png)